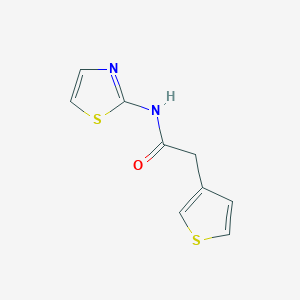

N-(2-Thiazolyl)-2-(3-thienyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS2 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C9H8N2OS2/c12-8(5-7-1-3-13-6-7)11-9-10-2-4-14-9/h1-4,6H,5H2,(H,10,11,12) |

InChI Key |

GXMQAVDOINWGFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CC(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Significance of Thiazole and Thiophene Heterocycles in Medicinal and Organic Chemistry

Thiazole (B1198619) and thiophene (B33073) are five-membered aromatic rings containing sulfur, and in the case of thiazole, a nitrogen atom. Their unique electronic properties and ability to engage in various molecular interactions have established them as "privileged scaffolds" in drug discovery. nih.govnih.gov

The thiazole ring is a fundamental component of numerous natural and synthetic compounds with a broad spectrum of therapeutic applications. globalresearchonline.net It is a key structural motif in vitamin B1 (thiamine) and the antibiotic penicillin. mdpi.com The presence of both sulfur and nitrogen atoms imparts a unique reactivity and the capacity to form crucial hydrogen bonds and coordinate with metal ions in biological targets. pharmaguideline.com Consequently, thiazole derivatives have been extensively investigated and developed as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents. globalresearchonline.netbohrium.comresearchgate.net

Similarly, the thiophene ring is a versatile pharmacophore in medicinal chemistry. nih.gov Its structural resemblance to a phenyl ring allows it to act as a bioisostere, offering modulation of physicochemical properties such as lipophilicity and metabolic stability. cambridgemedchemconsulting.comsci-hub.se Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov The sulfur atom in the thiophene ring can influence the molecule's electronic distribution and binding affinity to biological targets. nih.gov

The Role of the Acetamide Moiety in Modulating Molecular Interactions and Reactivity

The acetamide (B32628) group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), enabling it to participate in key interactions with enzymes and receptors. archivepp.com This dual functionality allows the acetamide linker to orient the thiazole (B1198619) and thiophene (B33073) rings in a specific conformation, which can be critical for biological activity. Furthermore, modifications to the acetamide group can be used to fine-tune the compound's pharmacokinetic properties, such as solubility and membrane permeability. archivepp.com Structure-activity relationship (SAR) studies of various acetamide derivatives have demonstrated that this moiety is a key pharmacophore that can significantly impact a compound's biological profile. mdpi.comnih.govwustl.edu

Rationale for Academic Investigation into N 2 Thiazolyl 2 3 Thienyl Acetamide Derivatives

The academic interest in N-(2-Thiazolyl)-2-(3-thienyl)acetamide and its derivatives stems from the principle of molecular hybridization . This drug design strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a broader spectrum of activity. nih.govnih.gov

The rationale for combining the thiazole (B1198619) and thiophene (B33073) rings is based on the potential for synergistic or additive biological effects. nih.govnih.gov Both heterocycles are independently associated with significant pharmacological properties, and their combination in a single scaffold could lead to novel compounds with improved therapeutic potential. nih.govnih.govrsc.org For instance, both thiazole and thiophene derivatives have demonstrated antimicrobial and anticancer activities, and a hybrid molecule may exhibit enhanced potency against resistant strains or cancer cell lines. nih.govnih.gov

Computational studies, including density functional theory (DFT) calculations and molecular docking, can provide insights into the electronic properties and potential binding interactions of such hybrid molecules, further guiding their rational design. nih.govrsc.orgrsc.org The acetamide (B32628) linker provides a synthetically accessible point for creating a library of derivatives with varied substituents, allowing for a systematic exploration of the structure-activity relationships.

Overview of Research Approaches for Novel Heterocyclic Acylamide Compounds

Established Synthetic Routes for this compound

The primary and most established method for the synthesis of this compound involves the formation of an amide bond between the 2-aminothiazole (B372263) nucleus and a 3-thienylacetic acid moiety. This transformation is a cornerstone of organic synthesis and can be approached through several reliable protocols.

Condensation Reactions and Cyclization Strategies

The synthesis of the target molecule is fundamentally a condensation reaction. The most direct approach involves the acylation of 2-aminothiazole with an activated form of 3-thienylacetic acid. Typically, 3-thienylacetic acid is first converted to a more reactive acyl halide, such as 3-thienylacetyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of this acyl chloride with 2-aminothiazole, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), proceeds via a nucleophilic acyl substitution mechanism to furnish the desired amide. nih.govmdpi.com An analogous synthesis of N-(Thiazol-2-yl)acetamide has been reported by refluxing 2-aminothiazole and acetyl chloride in dry acetone. nih.govresearchgate.net

Alternatively, direct amide coupling between 3-thienylacetic acid and 2-aminothiazole can be achieved using peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), facilitate amide bond formation under milder conditions by activating the carboxylic acid in situ. nih.gov This method avoids the need to isolate the often-sensitive acyl chloride.

The mechanistic pathway for this condensation involves the activation of the carboxylic acid's carbonyl group, making it more electrophilic. nih.gov In the case of acyl chlorides, the chlorine atom is an excellent leaving group. The amino group of 2-aminothiazole acts as a nucleophile, attacking the carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and elimination of the leaving group (e.g., chloride or an activated coupling agent adduct) yields the stable amide product. researchgate.net

While the final step is a condensation, the synthesis of the 2-aminothiazole precursor itself relies on cyclization strategies. The most prominent of these is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea. nih.govresearchgate.net This method remains a popular and versatile route for constructing the core 2-aminothiazole scaffold. derpharmachemica.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and reaction time is crucial for maximizing product yield and purity.

For acylations using 3-thienylacetyl chloride, the choice of base and solvent is critical. A tertiary amine base is required to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF), acetone, or dichloromethane (B109758) (DCM) to prevent hydrolysis of the acyl chloride. nih.govnih.gov Reflux temperatures are often employed to drive the reaction to completion. researchgate.net

When using direct coupling agents like EDCI, the reaction is often carried out at room temperature, which can be advantageous for thermally sensitive substrates. Solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are commonly used. nih.gov The selection of reagents and conditions can significantly impact the outcome, as demonstrated in related syntheses of N-acyl aminothiazole derivatives.

| Acylating Agent | Amine | Solvent | Base / Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetyl chloride | 2-Aminothiazole | Dry Acetone | None (reflux) | Reflux | Not specified | nih.govresearchgate.net |

| Various Acyl Halides | 2-Aminothiazole | Dry Pyridine | Pyridine (Solvent & Base) | Not specified | High | nih.govmdpi.com |

| Chloroacetyl chloride | 2-Aminothiazole | Benzene | None (reflux) | 80 °C | Not specified | researchgate.net |

| Phenylacetic acid derivatives | 5-Amino-1,3,4-thiadiazole-2-thiol | Acetonitrile | EDC / HOBt | Room Temp | 46-82% | nih.gov |

| Substituted Carboxylic Acids | 2-Amino-4-(2-pyridyl)thiazole | Not specified | EDCI | Not specified | Not specified | nih.gov |

Exploration of Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of thiazole derivatives and related amides. researchgate.netnih.govmdpi.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields. nih.gov The condensation of 2-aminothiophenols with aldehydes, a related reaction for forming heterocyclic rings, has been shown to be highly efficient under microwave irradiation, sometimes in solvent-free conditions. mdpi.comnih.gov This technology could plausibly be applied to the amidation of 2-aminothiazole to accelerate the formation of the target compound.

The use of green solvents is another key strategy. Syntheses of 2-aminothiazole derivatives have been successfully performed in aqueous media, which is a significant improvement over volatile organic solvents. scilit.com Similarly, ionic liquids have been employed as recyclable solvents and catalysts for the synthesis of related heterocyclic systems, offering another eco-friendly alternative. mdpi.com

Solvent-free "grinding" techniques or solid-phase reactions represent a further step in green methodology. These methods reduce solvent waste entirely and can be highly efficient. mdpi.com While not yet specifically reported for this compound, the successful application of these techniques to the synthesis of other thiazoles suggests their potential viability. mdpi.com

Investigation of Chemical Reactivity and Derivatization Potential of this compound

The chemical reactivity of this compound is dictated by the interplay of its three constituent parts: the thiazole ring, the thiophene ring, and the acetamide linker. This structure offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Substitution Reactions at Key Structural Positions

Direct nucleophilic substitution on the unsubstituted thiazole or thiophene rings of the target molecule is generally difficult due to their electron-rich nature. However, a powerful strategy for derivatization involves the use of a precursor molecule, such as N-(2-thiazolyl)-2-chloroacetamide. The α-chloro group in this precursor is highly activated towards nucleophilic substitution. researchgate.net

The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of derivatives with diverse functional groups attached to the acetamide methylene (B1212753) bridge. researchgate.net This approach is a common and effective method for exploring structure-activity relationships in related compound families.

| Nucleophile (Nu-H) | Reagent Type | Resulting Functional Group (-CH₂-Nu) | Reference Analogy |

|---|---|---|---|

| R₂NH | Secondary Amine | -CH₂-NR₂ (Tertiary Amine) | researchgate.net |

| ArNH₂ | Aromatic Amine | -CH₂-NHAr (Secondary Amine) | researchgate.net |

| R-SH | Thiol | -CH₂-SR (Thioether) | researchgate.net |

| Ar-OH | Phenol | -CH₂-OAr (Ether) | researchgate.net |

| Indole | N-Heterocycle | -CH₂-(N-indolyl) | researchgate.net |

Functional Group Interconversions on the Thiazole and Thiophene Moieties

Both the thiazole and thiophene rings are amenable to functional group interconversions, primarily through electrophilic substitution reactions.

The thiophene ring is particularly susceptible to electrophilic attack, most readily at the C2 and C5 positions. Since the C3 position is already substituted, electrophilic substitution would be directed to the other positions of the ring. Halogenation, particularly bromination using N-bromosuccinimide (NBS), is a common first step. The resulting bromothiophene derivative is a versatile intermediate for further modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a vast array of aryl, alkyl, and alkynyl substituents. Other electrophilic substitutions such as Friedel-Crafts acylation, formylation, and nitration are also well-established for the thiophene ring.

Intramolecular Cyclization Reactions for Scaffold Diversification

While this compound itself is not predisposed to intramolecular cyclization under standard conditions, modifications to its core structure can introduce functionalities that enable such reactions. These cyclizations are powerful tools for scaffold diversification, allowing for the creation of complex, fused heterocyclic systems from a relatively simple precursor. Based on established synthetic strategies for related β-arylethylamides, several potential intramolecular cyclization pathways can be proposed.

One of the most prominent potential reactions is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.org This reaction facilitates the cyclization of β-arylethylamides to form dihydroisoquinolines using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.com For this to occur with a derivative of the target compound, the thiophene ring acts as the electron-rich aromatic component. The reaction would proceed via an intramolecular electrophilic aromatic substitution, where the amide is converted into a more electrophilic intermediate (like a nitrilium ion) that then attacks the thiophene ring. organic-chemistry.org The presence of electron-donating groups on the thiophene ring would facilitate this cyclization. jk-sci.com This would result in the formation of a novel thieno-dihydropyridine fused system, significantly altering the compound's core structure.

Another plausible strategy for scaffold diversification is a modification of the Pictet-Spengler reaction . wikipedia.orgjk-sci.com This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov To apply this to the this compound scaffold, the precursor would need to be modified to incorporate a reactive aldehyde or ketone and an amine tethered to the thiophene ring. The cyclization is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich thiophene ring, leading to the formation of a tetrahydro-thienopyridine derivative. wikipedia.org The reaction conditions are generally mild, especially for nucleophilic aromatic systems like thiophene. wikipedia.org

These proposed cyclization strategies highlight the potential of the this compound framework as a versatile starting point for generating a diverse library of fused heterocyclic compounds.

| Reaction Type | Key Reagents | Reactive Intermediate | Potential Product Scaffold |

| Bischler-Napieralski | POCl₃, P₂O₅ | Nitrilium ion | Thieno[c]dihydropyridine |

| Pictet-Spengler | Acid catalyst (e.g., HCl, TFA), Aldehyde/Ketone | Iminium ion | Tetrahydro-thienopyridine |

Mechanistic Studies of Synthetic Transformations

The primary synthetic transformation for producing this compound is the formation of the amide bond. The mechanism for this reaction is a classic example of nucleophilic acyl substitution . A detailed mechanistic study involves understanding the step-by-step process of activating the carboxylic acid and the subsequent reaction with the amine.

Activation of 2-(3-thienyl)acetic acid: The carboxylic acid is a relatively weak electrophile. To facilitate the reaction with the weakly nucleophilic 2-aminothiazole, it must first be converted into a more reactive derivative. A common method is the formation of an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Mechanism of Acyl Chloride Formation (with SOCl₂):

The carbonyl oxygen of the acetic acid derivative attacks the sulfur atom of thionyl chloride.

A chloride ion is eliminated, and a proton is transferred to form a chlorosulfite intermediate.

This intermediate collapses, releasing sulfur dioxide (SO₂) and a chloride ion, while the original chloride ion attacks the carbonyl carbon, forming the highly electrophilic acyl chloride.

Amide Formation: The resulting 2-(3-thienyl)acetyl chloride is then reacted with 2-aminothiazole. This reaction typically includes a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Mechanism of Amide Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminothiazole attacks the electrophilic carbonyl carbon of 2-(3-thienyl)acetyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond.

Elimination of the Leaving Group: Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound, and triethylammonium (B8662869) chloride.

This two-step process is highly efficient and is analogous to the synthesis of similar thienyl acetamides reported in the literature, such as the reaction between 2-thienylacetyl chloride and 2,6-dimethylaniline. nih.gov

| Reagent | Role in Synthesis |

| 2-(3-thienyl)acetic acid | Acyl group donor; provides the thienylacetamide backbone |

| Thionyl Chloride (SOCl₂) | Activating agent; converts the carboxylic acid to a more reactive acyl chloride |

| 2-Aminothiazole | Nucleophile; provides the N-thiazolyl moiety |

| Triethylamine (Et₃N) | Base; neutralizes the HCl byproduct generated during the reaction |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A complete NMR analysis of this compound would provide invaluable insights into its atomic connectivity and spatial arrangement.

1H NMR Analysis of Proton Environments and Coupling Interactions

A proton (¹H) NMR spectrum would reveal the chemical environment of each hydrogen atom in the molecule. The expected signals would include distinct resonances for the protons on the thiazole and thienyl rings, the methylene (-CH₂-) bridge, and the amide (N-H) proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the degree of electronic shielding around the proton. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J), measured in Hertz (Hz), would elucidate the connectivity between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 8.0 - 10.0 | Singlet (broad) | - |

| Thiazole-H | 7.0 - 7.5 | Doublet | 3.0 - 4.0 |

| Thiazole-H | 6.8 - 7.2 | Doublet | 3.0 - 4.0 |

| Thienyl-H | 7.2 - 7.6 | Multiplet | - |

| Thienyl-H | 7.0 - 7.4 | Multiplet | - |

| Thienyl-H | 6.9 - 7.3 | Multiplet | - |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | - |

Note: This table represents predicted values and requires experimental verification.

13C NMR Investigations of Carbon Framework and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal in the spectrum. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the amide carbonyl, and the sp³-hybridized carbon of the methylene group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Thiazole (C-S) | 155 - 165 |

| Thiazole (C=N) | 140 - 150 |

| Thiazole (C-H) | 110 - 120 |

| Thienyl (C-S) | 135 - 145 |

| Thienyl (C-H) | 120 - 130 |

| Thienyl (C-H) | 120 - 130 |

| Thienyl (C-H) | 115 - 125 |

| Methylene (-CH₂-) | 35 - 45 |

Note: This table represents predicted values and requires experimental verification.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): This experiment would establish correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the thiazole and thienyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the link between the methylene bridge and the thienyl ring, and the amide linkage to the thiazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretch of the amide group (typically around 3200-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650-1680 cm⁻¹), and the N-H bend (Amide II band, around 1550-1600 cm⁻¹). C-H stretching vibrations of the aromatic rings and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the thiazole and thienyl rings would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Non-polar bonds, such as the C-S bonds in the thiophene and thiazole rings, often produce strong signals in Raman spectra, which might be weak in the FT-IR.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1600 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Note: This table represents predicted values and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the precise molecular formula can be confirmed. For this compound (C₉H₈N₂OS₂), the calculated exact mass would be compared to the experimentally measured value. A close match would provide strong evidence for the compound's identity and purity. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the breakdown of the molecule into smaller, stable fragments.

X-ray Crystallographic Analysis of Solid-State Structure

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule. Furthermore, the crystallographic data would reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., involving the amide N-H and C=O groups) and π-π stacking between the aromatic rings. This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Determination of Crystal System, Space Group, and Unit Cell Parameters

No published crystallographic data for this compound is available to determine its crystal system, space group, or unit cell parameters.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, the specific bond lengths, bond angles, and torsion angles for this compound remain undetermined.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

An analysis of the hydrogen bonding networks is not possible without crystallographic information detailing the spatial arrangement of molecules in the solid state.

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

Details on the crystal packing and any resulting supramolecular architectures for this compound are unknown due to the lack of a determined crystal structure.

Comparative Conformational Analysis in Solution and Solid States

A comparative analysis of the compound's conformation in different states cannot be performed without both solid-state (X-ray crystallography) and solution-state (e.g., NMR spectroscopy) data, which are currently unavailable.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural, electronic, and spectroscopic properties of molecules like this compound. DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govresearchgate.net

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Calculated Bond Lengths and Angles for Thiazole and Acetamide Moieties Data is illustrative and based on findings from similar compounds.

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C=O (Amide) | 1.23 - 1.25 | Bond Angle | O=C-N (Amide) | 122 - 124 |

| Bond Length | C-N (Amide) | 1.35 - 1.38 | Bond Angle | C-N-C (Amide) | 125 - 128 |

| Bond Length | S-C (Thiazole) | 1.72 - 1.77 | Bond Angle | C-S-C (Thiazole) | 89 - 91 |

| Bond Length | C=N (Thiazole) | 1.31 - 1.34 | Bond Angle | S-C=N (Thiazole) | 110 - 112 |

| Bond Length | S-C (Thiophene) | 1.71 - 1.74 | Bond Angle | C-S-C (Thiophene) | 91 - 93 |

| Bond Length | C-C (Thiophene) | 1.37 - 1.45 | Bond Angle | S-C=C (Thiophene) | 111 - 113 |

This table is interactive. You can sort the columns by clicking on the headers.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. acs.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / 2η

Computational studies on thiophene-2-carboxamide and thiazole derivatives show that substitutions on the aromatic rings can significantly alter the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich thiophene and thiazole rings, while the LUMO may be localized more towards the acetamide group and the thiazole ring.

Table 2: Typical Calculated Electronic Properties for Thiazole-Thiophene Systems Data is illustrative and based on findings from similar compounds.

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| Thiazole-Hydrazone acs.org | -6.21 | -2.12 | 4.09 | 2.05 | 0.49 | 4.31 |

| Thiophene-Carboxamide nih.gov | -6.05 | -1.02 | 5.03 | 2.52 | 0.40 | 2.50 |

| Azo-Thiazole Derivative nih.gov | -5.89 | -2.54 | 3.35 | 1.68 | 0.60 | 5.25 |

This table is interactive. You can sort the columns by clicking on the headers.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around the carbonyl oxygen atom of the acetamide group and the nitrogen atom of the thiazole ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Regions (Blue): Located around the amide hydrogen (N-H), making it a potential hydrogen bond donor.

Neutral/Intermediate Regions (Green): Spread across the carbon backbone and the thiophene and thiazole rings.

These maps are instrumental in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. nih.gov This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant NBO interactions are expected to include:

Delocalization of the lone pair electrons from the thiazole nitrogen (n(N)) and the amide oxygen (n(O)) into the antibonding π* orbitals of adjacent C=C and C=O bonds.

Studies on thiazole-hydrazone derivatives have used NBO analysis to quantify these charge transfers and their contribution to molecular stability. nih.gov The magnitude of the E(2) values helps to explain the electronic communication between the different functional groups within the molecule. nih.gov

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. nih.gov For this compound, key vibrational frequencies would include:

N-H stretching: Typically around 3300-3400 cm⁻¹.

C=O stretching (Amide I band): A strong band expected in the 1650-1690 cm⁻¹ region.

C-N stretching and N-H bending (Amide II band): Around 1520-1570 cm⁻¹.

C-H stretching (aromatic): Above 3000 cm⁻¹.

Ring stretching (Thiazole and Thiophene): In the 1300-1600 cm⁻¹ region. researchgate.net

Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical level. nih.gov

NMR Chemical Shifts: DFT can also calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental results, aiding in the assignment of signals in the measured spectra. acs.orgnih.gov For the target molecule, characteristic signals would include the amide proton (N-H), the methylene protons (-CH₂-), and the distinct protons and carbons of the thiazole and thiophene rings. scielo.br

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) Data is illustrative and based on findings from similar compounds.

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Experimental Frequency |

| N-H Stretch | Amide | ~3350 | ~3310-3340 nih.gov |

| C-H Stretch | Aromatic | ~3100 | ~3000-3100 nih.gov |

| C=O Stretch | Amide I | ~1680 | ~1687 nih.gov |

| C=C/C=N Stretch | Ring | ~1550-1600 | ~1550-1600 nih.gov |

| N-H Bend | Amide II | ~1540 | ~1554 nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the conformational flexibility of this compound, particularly the rotation around the single bonds in the acetamide linker.

Furthermore, MD simulations can explicitly model the effects of a solvent, providing a more realistic picture of the molecule's behavior in solution. These simulations can reveal:

The stability of different molecular conformations in a solvent environment.

The formation and dynamics of hydrogen bonds between the molecule and solvent molecules (e.g., water).

MD studies on similar heterocyclic systems have been used to assess the stability of protein-ligand complexes, which is crucial for drug design. nih.govnih.gov Such simulations could predict how this compound interacts with a biological target, providing insights into its potential pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Statistical Models Correlating Structural Descriptors with In Vitro Data

No published studies were identified that have developed statistical QSAR models specifically for this compound. Research in this area tends to focus on broader classes of thiazole-containing compounds, analyzing how variations in substituent groups across a library of molecules impact their activity against targets like cancer cell lines or microbes. nih.govnih.govacs.org These studies utilize various structural descriptors (e.g., electronic, steric, and topological) to build predictive models, but the specific data for this compound is not provided.

Identification of Key Physicochemical Features Governing Activity Trends

Without specific QSAR models for this compound, it is not possible to identify the key physicochemical features governing its activity based on this methodology. General studies on related acetamide derivatives suggest that properties such as hydrophobicity, hydrogen bonding capacity, and the electronic nature of the aromatic rings are often crucial for biological activity. researchgate.netsemanticscholar.org However, these are general trends and not specific findings for the compound .

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein target.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

As no specific docking studies for this compound have been published, there is no analysis of its specific ligand-protein interactions. For related molecules, docking simulations have identified potential hydrogen bonds between the acetamide backbone and polar residues in an active site, as well as hydrophobic and pi-stacking interactions involving the aromatic thiazole and other rings with nonpolar residues of the target protein. nih.govresearchgate.net

Investigation of Biological Activities with Mechanistic in Vitro Focus for N 2 Thiazolyl 2 3 Thienyl Acetamide

In Vitro Enzyme Inhibition Studies

The evaluation of N-(2-Thiazolyl)-2-(3-thienyl)acetamide as an enzyme inhibitor would be a critical step in elucidating its potential therapeutic value. The thiazole (B1198619) ring is a common feature in many biologically active compounds, and the acetamide (B32628) linkage provides a versatile scaffold for interaction with enzyme active sites.

To investigate the enzyme inhibitory potential of this compound, robust in vitro assays would need to be established and validated for a panel of relevant enzymes.

Urease: Given that various acetamide derivatives have shown potent urease inhibitory activity, an assay using a known method, such as the Berthelot reaction to quantify ammonia (B1221849) production, would be appropriate. nih.govnih.govwikimedia.org Validation would involve determining the optimal enzyme and substrate concentrations, pH, and temperature, as well as confirming the linearity and sensitivity of the assay.

Cholinesterases: To assess activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the Ellman's method is a standard and reliable colorimetric assay. nih.gov Assay validation would include confirming the substrate specificity and the inhibitory effects of known reference compounds.

Kinases: A diverse range of kinase inhibition assays are available, from radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate to fluorescence-based and luminescence-based assays. chapman.edunih.gov The choice of kinase panel would depend on the therapeutic area of interest (e.g., oncology, inflammation). Each assay would require rigorous validation to ensure accuracy and reproducibility.

Once validated assays are in place, the inhibitory activity of this compound would be quantified.

IC50 Determination: The half-maximal inhibitory concentration (IC50) would be determined by measuring the enzyme activity at various concentrations of the compound. The resulting dose-response curves would be fitted to a suitable model to calculate the IC50 value.

Kinetic Studies: To understand the mechanism of inhibition, kinetic studies would be performed by measuring the initial reaction rates at different substrate and inhibitor concentrations. The data would be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed-type) and to calculate the inhibition constant (Ki).

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Urease | Data not available | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available | Data not available |

| Butyrylcholinesterase | Data not available | Data not available | Data not available |

| Src Kinase | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

To gain a deeper understanding of how this compound might interact with its target enzyme(s), computational methods such as molecular docking could be employed. These studies could predict the binding mode of the compound within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its inhibitory activity.

In Vitro Receptor Modulation and Ligand-Receptor Interaction Studies

The potential for this compound to modulate the activity of various receptors would also be a key area of investigation.

To determine if the compound binds to specific receptors, radioligand binding assays are a common approach. These assays measure the displacement of a known radioactive ligand from its receptor by the test compound. This would allow for the determination of the compound's binding affinity (Ki). Cell-based assays using reporter genes or second messenger readouts could also be employed to assess functional receptor activity. For instance, studies on N-(thiazol-2-yl)-benzamide analogs have identified them as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

Once binding to a receptor is confirmed, functional assays would be necessary to characterize the nature of the interaction.

Agonist Activity: The ability of the compound to activate the receptor and elicit a biological response would be assessed.

Antagonist Activity: The ability of the compound to block the action of a known agonist at the receptor would be determined.

Inverse Agonist Activity: In cases where a receptor has constitutive activity, the potential for the compound to reduce this basal activity would be investigated.

Table 2: Hypothetical Receptor Modulation Data for this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Zinc-Activated Channel (ZAC) | Data not available | Data not available |

| Serotonin Receptors | Data not available | Data not available |

| Dopamine Receptors | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Cellular Pathway Modulation Studies in Cell Lines

In Vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., MCF-7, HepG-2)

No publicly available studies have reported on the in vitro cytotoxic effects of this compound on cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) or the human liver cancer cell line (HepG-2). Therefore, data regarding its potential anticancer activity, including IC50 values, remains uncharacterized.

Investigation of Effects on Cell Cycle Progression and Apoptosis Induction

There is currently no scientific literature detailing the effects of this compound on cell cycle progression or the induction of apoptosis in any cell line. Studies to determine its potential to cause cell cycle arrest at specific phases (e.g., G1, S, G2/M) or to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways have not been published.

Modulation of Specific Signaling Pathways (e.g., kinase cascades)

The impact of this compound on specific intracellular signaling pathways, such as kinase cascades that are often dysregulated in cancer and other diseases, has not been investigated in any published research. There is no information available on whether this compound acts as an inhibitor or activator of any specific kinases or other signaling molecules.

In Vitro Antimicrobial Activity Profiling

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

A thorough search of scientific databases reveals no studies on the in vitro antimicrobial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against common pathogenic bacteria are not available.

Assessment against Fungal Strains

Similarly, there is no published research on the antifungal activity of this compound. Its efficacy against any fungal strains, including yeasts and molds, has not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of N 2 Thiazolyl 2 3 Thienyl Acetamide and Its Analogues

Systematic Substitution Patterns on Thiazole (B1198619) and Thiophene (B33073) Rings

The electronic and steric properties of substituents on the heterocyclic rings are critical determinants of biological activity.

Thiazole Ring: The thiazole ring is a versatile scaffold found in numerous FDA-approved drugs and is a common subject of SAR studies. ijcce.ac.ireurekaselect.com Research on N-(thiazol-2-yl)-benzamide analogs, which share the N-substituted thiazole moiety, reveals that modifications at the 4- and 5-positions of the thiazole ring significantly influence potency and selectivity for biological targets such as the Zinc-Activated Channel (ZAC). For instance, the introduction of bulky groups or specific electronic substituents can modulate receptor binding and functional activity. The general consensus is that both electron-donating and electron-withdrawing groups can enhance biological effects, depending on the specific target, by altering the electronic distribution and binding interactions of the thiazole core. ijper.org

Thiophene Ring: The thiophene ring often serves as a bioisostere for a phenyl ring and its substitution pattern is crucial for activity. nih.gov Studies on N-thienylcarboxamides and thiophene-2-carboxamide derivatives have demonstrated that both the position and nature of the substituent dramatically affect biological outcomes.

For example, in a series of fungicidal N-thienylcarboxamides, analogues with a 2-substituted-3-thienyl or a 4-substituted-3-thienyl arrangement showed significantly higher activity compared to 3-substituted-2-thienyl isomers. This highlights the importance of the relative positioning of the substituent and the acetamide (B32628) linker for optimal interaction with the target enzyme.

Furthermore, SAR studies on thiophene-2-carboxamide derivatives have shown that substituting the 3-position of the thiophene ring with different functional groups leads to varied biological activities. Amino-substituted derivatives, for instance, tend to exhibit stronger antioxidant and antibacterial properties compared to their hydroxyl- or methyl-substituted counterparts. nih.gov This suggests that the hydrogen-bonding capacity and electronic nature of the substituent are key factors. The presence of a cyano group on the thiophene ring has also been associated with significant antimicrobial and antioxidant activities in related acetamide structures.

Modifications to the Acetamide Linker

The acetamide linker (–NH–CO–CH₂–) is not merely a spacer but plays a vital role in orienting the two heterocyclic rings and participating in direct interactions with biological targets. Its structural integrity and flexibility are paramount.

Modifications to this linker have been explored in various analogue series:

N-Substitution: In studies of thiazolyl N-benzyl-substituted acetamide derivatives, the addition of a benzyl (B1604629) group to the acetamide nitrogen was investigated. The results indicated that substitutions on this nitrogen could influence activity, with different substituents on the benzyl ring fine-tuning the potency, for example, in Src kinase inhibition.

Methylene (B1212753) Bridge Modification: Research on thienyl-containing acetamides has explored replacing the methylene (-CH₂-) group's sulfur atom with oxidized versions, creating thioether, sulfoxide, and sulfone linkers. nih.gov In the context of insecticidal activity, this modification had a profound impact, with the activity order being sulfone > thioether > sulfoxide. nih.gov This demonstrates that altering the electronic properties and geometry of the linker can significantly modulate biological efficacy.

Terminal Acetamide Modifications: In other related heterocyclic systems, N,N-disubstitutions on a terminal acetamide group have been shown to be a viable strategy for introducing chemical diversity without losing affinity for the target, thereby allowing for the modulation of physicochemical properties like lipophilicity. wustl.edu

Correlation of Structural Features with Specific In Vitro Biological Activities

The structural modifications discussed above have been correlated with a range of in vitro biological activities, including anticancer, antimicrobial, and enzyme inhibition profiles. The following tables summarize key findings from studies on analogous compounds.

Table 1: SAR of Thiazole Ring Substitutions and In Vitro Activity

| Compound Series | Substitution Pattern on Thiazole Ring | Biological Activity | Key Finding |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamide Analogues | Modifications at 4- and 5-positions | ZAC Antagonism | Bulky substituents and specific electronic groups can modulate receptor binding and functional activity. |

| Phenylthiazol-2-amine Derivatives | Electron-releasing groups on a linked benzylidene moiety | Antibacterial Activity | The presence of electron-releasing groups like -OH and -OCH₃ was found to be essential for activity. |

Table 2: SAR of Thiophene Ring Substitutions and In Vitro Activity

| Compound Series | Substitution Pattern on Thiophene Ring | Biological Activity | Key Finding |

|---|---|---|---|

| N-thienylcarboxamides | Positional Isomers (2-sub-3-thienyl, 4-sub-3-thienyl, etc.) | Fungicidal Activity | 2-substituted-3-thienyl and 4-substituted-3-thienyl isomers showed the highest activity, indicating positional importance. |

| Thiophene-2-carboxamides | Substituents at 3-position (-NH₂, -OH, -CH₃) | Antibacterial & Antioxidant | Amino-substituted derivatives displayed the highest activity, followed by hydroxyl and then methyl derivatives. nih.gov |

Table 3: SAR of Acetamide Linker Modifications and In Vitro Activity

| Compound Series | Modification to Acetamide Linker | Biological Activity | Key Finding |

|---|---|---|---|

| Thiazolyl N-Benzyl-Substituted Acetamides | N-benzyl substitution | Src Kinase Inhibition | Substitutions on the acetamide nitrogen are tolerated and can be used to modulate potency. |

Identification of Pharmacophoric Requirements for Desired Biological Profiles

Based on the collective data from analogous series, a general pharmacophore model for N-(2-Thiazolyl)-2-(3-thienyl)acetamide analogues can be proposed. The essential features for biological activity likely include:

A Hydrogen Bond Donor: The N-H group of the acetamide linker is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide linker serves as a primary hydrogen bond acceptor.

Two Aromatic/Heterocyclic Regions: The thiazole and thiophene rings provide hydrophobic surfaces for van der Waals or π-π stacking interactions. Their relative spatial orientation, governed by the acetamide linker, is crucial.

Modulatory Substituent Positions: Specific vectors on both the thiazole (positions 4 and 5) and thiophene rings are key points for substitution to fine-tune potency, selectivity, and physicochemical properties. The substitution pattern on the thiophene ring, in particular, appears critical in defining the molecule's shape and fit within a target's binding site.

The ideal biological profile is achieved through a precise combination of these features, tailored to the specific topology and chemical environment of the target protein.

Elucidation of Key Structural Motifs for Molecular Recognition

Molecular recognition is dictated by the precise interplay of structural motifs within the ligand and the binding site of its biological target. For the this compound scaffold, several key motifs are essential:

The Amide Bond: The planarity and rigidity of the amide bond (–CO–NH–) within the acetamide linker are fundamental. It correctly orients the attached heterocyclic rings and presents the N-H and C=O groups in a defined geometry for hydrogen bonding, a ubiquitous interaction in molecular recognition. researchgate.net

The 2-Aminothiazole (B372263) Moiety: The N=C-NH segment of the 2-aminothiazole core is a common motif in medicinal chemistry. The endocyclic nitrogen atom (at position 3) is a potential hydrogen bond acceptor, while the exocyclic amide nitrogen contributes to the crucial hydrogen bond donor capability of the linker.

The Thiophene Ring: As a bioisosteric replacement for a phenyl ring, the thiophene ring provides a necessary hydrophobic scaffold. nih.gov The sulfur atom, with its lone pairs of electrons, can engage in specific, favorable interactions with protein side chains that differ from those of a simple phenyl ring, contributing to both affinity and selectivity. The position of the sulfur atom relative to the acetamide linker and any substituents is a defining feature for molecular recognition.

Together, these motifs create a molecule with a defined three-dimensional shape and a specific distribution of hydrogen bonding and hydrophobic features, enabling it to be recognized by and bind to specific biological targets.

Exploration of N 2 Thiazolyl 2 3 Thienyl Acetamide Derivatives and Analogues

Design and Synthesis of Novel Thiazolyl-Thienyl Acetamide (B32628) Derivatives

The synthesis of N-(2-Thiazolyl)-2-(3-thienyl)acetamide derivatives generally follows established methods for amide bond formation. The primary synthetic strategy involves the acylation of a 2-aminothiazole (B372263) precursor with an activated derivative of 2-(3-thienyl)acetic acid.

A common laboratory-scale synthesis begins with the reaction of 2-aminothiazole with 2-(3-thienyl)acetyl chloride in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. To generate a library of analogues, this fundamental reaction is modified by using substituted 2-aminothiazoles or substituted 2-(3-thienyl)acetic acids.

General Synthetic Scheme:

Step 1: Activation of the Carboxylic Acid: 2-(3-thienyl)acetic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

Step 2: Amide Coupling: The activated thienylacetic acid derivative is then reacted with the appropriately substituted 2-aminothiazole. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction directly between the carboxylic acid and the amine. ijcce.ac.ir

Derivatives are designed by introducing various substituents onto either the thiazole (B1198619) or the thienyl ring. For the thiazole ring, substitutions are typically explored at the 4- and 5-positions. For the thienyl ring, modifications can be made at the 2-, 4-, and 5-positions. The choice of substituents is guided by principles of medicinal chemistry, aiming to modulate properties such as lipophilicity, electronic character, and steric profile to enhance biological activity and selectivity.

Comparative In Vitro Biological Evaluation of Synthesized Analogues

Following synthesis, novel derivatives of this compound are subjected to in vitro biological screening to determine their activity. Given the prevalence of the thiazole scaffold in oncology, a common approach is to evaluate these compounds for their cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov

The MTT assay is a standard colorimetric method used to assess the cytotoxic activity of the synthesized compounds. mdpi.com In a typical study, a panel of cancer cell lines (e.g., Hela for cervical cancer, A549 for lung carcinoma) is treated with the compounds at various concentrations to determine the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%. ijcce.ac.ir

Below is a representative data table from a hypothetical study evaluating a series of derivatives against the Hela cancer cell line.

| Compound | Substituent (R) on Thienyl Ring | IC50 (µM) |

|---|---|---|

| 1 (Parent) | H | 15.4 |

| 2a | 5-Cl | 8.2 |

| 2b | 5-Br | 7.5 |

| 2c | 5-NO2 | 4.1 |

| 2d | 5-OCH3 | 12.9 |

| 2e | 2-Cl | 10.5 |

Impact of Substituent Effects on In Vitro Activity and Selectivity

The data obtained from in vitro evaluations allow for an analysis of how different chemical modifications affect biological activity. This analysis is fundamental to understanding the structure-activity relationship (SAR).

Based on the data in Table 1, several trends can be observed:

Effect of Halogens: The introduction of a halogen, such as chlorine (Compound 2a) or bromine (Compound 2b), at the 5-position of the thienyl ring leads to a significant increase in cytotoxic activity compared to the unsubstituted parent compound. This suggests that an electron-withdrawing and lipophilic group at this position is favorable.

Electron-Withdrawing Groups: A strong electron-withdrawing group, such as a nitro group (-NO2) at the 5-position (Compound 2c), results in the most potent compound in the series. This indicates that reducing the electron density of the thienyl ring enhances cytotoxicity. nih.gov

Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the 5-position (Compound 2d) results in activity similar to, or slightly better than, the parent compound but significantly less than the electron-withdrawing analogues. This suggests that electron-donating properties at this position are less favorable for activity. ijper.org

Positional Isomerism: The position of the substituent is also critical. A chlorine atom at the 2-position of the thienyl ring (Compound 2e) confers less activity than when it is at the 5-position (Compound 2a), highlighting the specific spatial and electronic requirements of the biological target's binding site.

Development of Structure-Property Relationships for Derivative Optimization

By integrating the synthesis and biological evaluation data, a structure-property relationship (SPR) model can be developed. This model provides a predictive framework for designing future generations of derivatives with potentially improved potency and selectivity.

For the this compound scaffold, based on the findings, the following SPR principles can be established:

Thienyl Ring Substitution: The 5-position of the thienyl ring is a critical "hotspot" for modification.

Electronic Effects: Potency is strongly correlated with the presence of electron-withdrawing substituents at the 5-position of the thienyl ring. The general trend for potency appears to be: -NO2 > -Br ≈ -Cl > -H > -OCH3.

Lipophilicity: The introduction of moderately lipophilic groups (halogens) is beneficial, likely enhancing cell membrane permeability or hydrophobic interactions at the target site.

Steric Factors: While not extensively explored in the hypothetical data, the difference between 2- and 5-substitution suggests that the steric profile of the molecule influences its ability to fit into the active site of its biological target.

These initial findings guide further optimization efforts. Future work would involve synthesizing derivatives with a wider range of electron-withdrawing groups at the 5-position of the thienyl ring and exploring modifications on the thiazole ring to further refine the pharmacophore and enhance the desired biological activity. wustl.edu

Potential Research Applications and Future Directions for N 2 Thiazolyl 2 3 Thienyl Acetamide

Development as a Chemical Biology Probe for Mechanistic Studies

The unique structure of N-(2-Thiazolyl)-2-(3-thienyl)acetamide makes it a compelling candidate for development as a chemical biology probe. The thiazole (B1198619) and thiophene (B33073) rings offer opportunities for modification with reporter tags, such as fluorophores or biotin, without drastically altering the core structure's bioactivity. Such tagged versions could be instrumental in elucidating the mechanism of action of related therapeutic agents. By tracking the localization and binding of the probe within cells or tissues, researchers could identify specific protein targets and gain a deeper understanding of the cellular pathways modulated by this class of compounds. The acetamide (B32628) linker provides a stable connection point for such modifications, ensuring the integrity of the probe during experimental procedures.

Utilization as a Scaffold in Material Science Research (e.g., conductivity, fluorescence)

In the realm of material science, the heterocyclic components of this compound are of particular interest. Thiophene-containing molecules are well-known for their potential in the development of organic semiconductors and conductive polymers. The electron-rich nature of the thiophene ring facilitates charge transport, a key property for electronic applications. Furthermore, the thiazole moiety can contribute to the molecule's photophysical properties. Judicious substitution on either the thiazole or thiophene ring could lead to the development of novel fluorescent materials with applications in organic light-emitting diodes (OLEDs) or as sensors. The investigation into the conductive and fluorescent properties of this scaffold could pave the way for its use in advanced electronic and optical devices. Research into acetamide-chalcone derivatives has shown that the inclusion of certain functional groups can lead to significant fluorescence emission, a property that could potentially be engineered into this compound. nih.gov

Integration into Fragment-Based Drug Discovery or De Novo Design Methodologies

This compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries. researchgate.net Its relatively low molecular weight and the presence of multiple hydrogen bond donors and acceptors make it a "fragment-like" molecule. The thiazole and thiophene rings are considered privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net By using this compound as a starting point, chemists can explore the chemical space around it, growing the fragment into more potent and selective drug candidates. In de novo design, the structural motifs of this compound can serve as building blocks for the computational design of novel ligands for specific biological targets.

Future Directions in Computational Modeling and Simulation for Advanced Insights

Computational modeling and simulation offer a powerful avenue for predicting the properties and potential applications of this compound. Molecular docking studies could be employed to screen this compound against a wide array of biological targets, identifying potential protein-ligand interactions and suggesting possible therapeutic applications. Density functional theory (DFT) calculations could predict its electronic properties, providing insights into its potential for use in material science. Furthermore, molecular dynamics simulations could explore the conformational landscape of the molecule and its interactions with biological membranes or other materials. Such in silico studies can guide future experimental work, saving time and resources. For instance, computational studies on novel 1,2,3-triazolyl-acetamide scaffolds have successfully predicted their binding modes and interactions with biological targets. nih.gov

Exploration of Unexplored In Vitro Biological Targets and Pathways

The diverse biological activities associated with thiazole and thiophene derivatives suggest that this compound may interact with a variety of biological targets. nih.gov High-throughput screening of this compound against panels of kinases, proteases, and other enzymes could uncover novel biological activities. Given that derivatives of N-(thiazol-2-yl)acetamide have been investigated for their anticancer properties, exploring the cytotoxic effects of this compound against a range of cancer cell lines would be a logical first step. researchgate.net Subsequent mechanistic studies could then be performed to identify the specific cellular pathways affected by the compound.

Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

While the synthesis of similar acetamide derivatives is documented, the development of novel, scalable, and sustainable synthetic routes to this compound is a crucial area for future research. Traditional methods for amide bond formation can sometimes require harsh conditions or expensive reagents. The exploration of greener synthetic methodologies, such as flow chemistry or the use of more environmentally benign catalysts and solvents, would be highly beneficial. An efficient and cost-effective synthesis would be essential for producing the quantities of material needed for extensive biological and material science investigations. The synthesis of related compounds, such as coumarylthiazole-substituted acetamide derivatives, has been achieved through multi-step reactions, and similar strategies could be adapted and optimized for the target molecule.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-Thiazolyl)-2-(3-thienyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between thiazole-2-amine derivatives and activated acetamide precursors. Key steps include:

- Substitution reactions : Alkaline conditions for nucleophilic displacement (e.g., using 3-thienylacetic acid chloride) .

- Condensing agents : Use of triethylamine or DCC (dicyclohexylcarbodiimide) to activate carboxyl groups for amide bond formation .

- Monitoring : TLC with hexane:ethyl acetate (9:1) to track reaction progress .

- Purification : Recrystallization from ethanol or column chromatography for high purity (>95%) .

Basic: How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : Determines bond lengths and dihedral angles (e.g., C–N bond in thiazole: ~1.32 Å; acetamide torsion angle: ~120°) .

- Spectroscopy :

Advanced: What strategies mitigate competing side reactions during functionalization of the thiazole ring?

The electron-deficient thiazole ring is prone to electrophilic substitution at the 5-position. To minimize side products:

- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer regioselectivity .

- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation without ring degradation .

- Low-temperature conditions : Reduce undesired ring-opening reactions during halogenation .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity variations : HPLC-MS validation (>98% purity) to exclude confounding impurities .

- Assay conditions : Standardize cell lines (e.g., Staphylococcus aureus ATCC 25923) and solvent controls (DMSO <0.1%) .

- Dose-response curves : Replicate experiments with IC₅₀ values across multiple concentrations to confirm potency .

Advanced: What computational models predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab 2.0 for solubility (LogP ~2.5), CYP450 inhibition, and bioavailability .

- Molecular docking : AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (e.g., PDB ID: 1BVR) with ΔG ≤ -8 kcal/mol .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?

- Bioisosteric replacement : Substitute thienyl with pyridyl groups to reduce oxidative metabolism .

- Prodrug approaches : Mask the acetamide as a tert-butyl carbamate for improved plasma stability .

- Metabolic soft spots : Identify vulnerable sites (e.g., thiazole sulfur) via microsomal incubation and LC-MS metabolite profiling .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix effects : Use solid-phase extraction (C18 cartridges) to remove proteins and lipids from plasma .

- Detection limits : UPLC-MS/MS with MRM transitions (e.g., m/z 237 → 194) for sensitivity down to 1 ng/mL .

- Internal standards : Deuterated analogs (e.g., This compound-d₃) to correct for ionization variability .

Advanced: What mechanistic insights explain its antimicrobial activity against multidrug-resistant pathogens?

- Target identification : Time-kill assays suggest inhibition of bacterial DNA gyrase (IC₅₀ ~2 µM) .

- Membrane disruption : Synergistic effects with polymyxin B via increased permeability (e.g., 2-fold uptake of ethidium bromide) .

- Resistance modulation : Downregulation of efflux pump genes (mexAB-oprM) in Pseudomonas aeruginosa .

Advanced: How can researchers optimize formulation for targeted delivery to intracellular pathogens?

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) loaded via emulsion-diffusion for macrophage uptake .

- pH-sensitive release : Functionalize with Eudragit L100-55 to degrade in phagolysosomes (pH 4.5–5.0) .

- Bioavailability studies : Compare AUC₀–24h of free vs. encapsulated drug in murine infection models .

Advanced: What in vivo toxicity models are recommended for preclinical evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.